5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone is a complex organic compound characterized by the presence of a dioxane ring and a valerophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone typically involves the formation of the dioxane ring followed by the attachment of the valerophenone group. One common method includes the reaction of 5,5-dimethyl-1,3-dioxane with a suitable heptylvalerophenone precursor under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the valerophenone moiety, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like Lewis acids or bases, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the valerophenone moiety.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone involves its interaction with specific molecular targets and pathways. The dioxane ring and valerophenone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone
- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1H-pyrrole-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone is unique due to its specific heptylvalerophenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-7-8-11-20-14-16-21(17-15-20)22(25)12-9-10-13-23-26-18-24(2,3)19-27-23/h14-17,23H,4-13,18-19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWHLZLAREPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645991 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-54-9 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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